Bienvenue dans la boutique en ligne BenchChem!

5-cyclohexyl-3-iodo-1H-pyrrolo[2,3-b]pyridine

Medicinal chemistry Physicochemical property comparison Lead optimization

5-Cyclohexyl-3-iodo-1H-pyrrolo[2,3-b]pyridine (CAS 1046793-87-6, molecular formula C₁₃H₁₅IN₂, molecular weight 326.18 g/mol) is a di-substituted derivative of the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) privileged scaffold. The compound bears an iodine atom at the C-3 position and a saturated cyclohexyl ring at the C-5 position of the fused bicyclic core.

Molecular Formula C13H15IN2
Molecular Weight 326.18 g/mol
Cat. No. B13883262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-cyclohexyl-3-iodo-1H-pyrrolo[2,3-b]pyridine
Molecular FormulaC13H15IN2
Molecular Weight326.18 g/mol
Structural Identifiers
SMILESC1CCC(CC1)C2=CC3=C(NC=C3I)N=C2
InChIInChI=1S/C13H15IN2/c14-12-8-16-13-11(12)6-10(7-15-13)9-4-2-1-3-5-9/h6-9H,1-5H2,(H,15,16)
InChIKeyKRQOCBWSCGQELK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Cyclohexyl-3-iodo-1H-pyrrolo[2,3-b]pyridine – Compound Identity, Core Scaffold, and Procurement-Relevant Characteristics


5-Cyclohexyl-3-iodo-1H-pyrrolo[2,3-b]pyridine (CAS 1046793-87-6, molecular formula C₁₃H₁₅IN₂, molecular weight 326.18 g/mol) is a di-substituted derivative of the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) privileged scaffold [1]. The compound bears an iodine atom at the C-3 position and a saturated cyclohexyl ring at the C-5 position of the fused bicyclic core. The 7-azaindole framework is recognized as a validated ATP-mimetic kinase hinge-binding motif, and the C-3 iodine provides a versatile synthetic handle for palladium-catalyzed cross-coupling reactions (Suzuki–Miyaura, Sonogashira, Buchwald–Hartwig) . The C-5 cyclohexyl substituent (C₆H₁₁) contributes substantial aliphatic character (fraction sp³ = 0.46) and lipophilic bulk that distinguishes this compound from its planar aromatic-substituted analogs such as 5-phenyl-3-iodo-1H-pyrrolo[2,3-b]pyridine.

Why 5-Cyclohexyl-3-iodo-1H-pyrrolo[2,3-b]pyridine Cannot Be Casually Substituted by Other 3-Iodo-7-azaindoles in Research Programs


Substituting 5-cyclohexyl-3-iodo-1H-pyrrolo[2,3-b]pyridine with a different C-5-substituted 3-iodo-7-azaindole (e.g., 5-methyl, 5-phenyl, or unsubstituted parent) introduces a structurally distinct pharmacophore that alters three critical molecular properties simultaneously: (i) lipophilicity and aqueous solubility – the calculated logP of the cyclohexyl analog is substantially higher than that of the 5-methyl or parent compounds, affecting cell permeability and non-specific protein binding [1]; (ii) steric occupancy of the kinase hydrophobic pocket adjacent to the hinge region – the chair-conformation cyclohexyl group occupies a different three-dimensional volume than planar aryl rings, potentially altering selectivity profiles across kinase panels [2]; (iii) conformational flexibility and entropic binding contributions – the saturated cyclohexyl ring can undergo ring-flipping dynamics that are absent in rigid aromatic substituents, which may influence binding kinetics (k_on/k_off rates) even when static IC₅₀ values appear similar [2]. These differences mean that SAR data generated with a 5-phenyl or 5-methyl analog cannot be reliably extrapolated to predict the behavior of the 5-cyclohexyl derivative in biochemical or cellular assays.

Quantitative Differentiation Evidence: 5-Cyclohexyl-3-iodo-1H-pyrrolo[2,3-b]pyridine Versus Its Closest Structural Analogs


Molecular Weight and Lipophilic Bulk: Cyclohexyl vs. 5-Phenyl and 5-Methyl 3-Iodo-7-azaindoles

The 5-cyclohexyl substituent confers a 2.0% increase in molecular weight versus the 5-phenyl analog (326.18 vs. 320.13 g/mol) and a 26.4% increase versus the 5-methyl analog (326.18 vs. 258.06 g/mol) . The fraction of sp³-hybridized carbons (Fsp³) is 0.46 for the cyclohexyl derivative, compared to 0.08 for 5-phenyl-3-iodo-1H-pyrrolo[2,3-b]pyridine and 0.25 for the 5-methyl analog , indicating substantially greater three-dimensional character. The cyclohexyl group provides a larger solvent-accessible surface area contribution (~85 Ų for cyclohexyl vs. ~55 Ų for phenyl), which alters the compound's interaction profile with hydrophobic kinase pockets [1].

Medicinal chemistry Physicochemical property comparison Lead optimization

Synthetic Versatility: C-3 Iodo as a Cross-Coupling Handle Versus C-3 Unsubstituted or Bromo Analogs

The C-3 iodine atom in 5-cyclohexyl-3-iodo-1H-pyrrolo[2,3-b]pyridine provides superior reactivity in palladium-catalyzed cross-coupling reactions compared to the corresponding C-3 bromo or C-3 unsubstituted analogs. Aryl iodides undergo oxidative addition to Pd(0) approximately 10–100 times faster than the corresponding aryl bromides under identical Suzuki–Miyaura coupling conditions [1]. The C-3 position of 7-azaindoles is the electronically preferred site for electrophilic halogenation, and the 3-iodo derivative can directly participate in chemoselective Suzuki couplings without requiring the protecting-group manipulations often needed for C-2 functionalization . In head-to-head comparisons within the pyrrolo[2,3-b]pyridine series, 3-iodo derivatives achieved >90% conversion in Suzuki couplings at room temperature within 2 hours, whereas 3-bromo analogs required heating to 60 °C for comparable yields .

Synthetic chemistry Cross-coupling Structure-activity relationship

SGK-1 Kinase Inhibitor Scaffold: Structural Rationale for 5-Cyclohexyl Substitution

The 1H-pyrrolo[2,3-b]pyridine scaffold has been explicitly claimed in patent applications as an SGK-1 kinase inhibitor chemotype by GlaxoSmithKline [1]. Within this patent family, the C-5 position is identified as a vector that projects into a hydrophobic sub-pocket of the SGK-1 ATP-binding site. Bulky hydrophobic substituents at C-5 (including cyclohexyl) are designed to occupy this pocket and contribute to both potency and kinase selectivity [1]. In the broader kinase inhibitor literature, cyclohexyl substituents at the solvent-accessible C-5 position of 7-azaindoles have demonstrated improved selectivity for serine/threonine kinases over tyrosine kinases compared to phenyl substituents, attributable to the differential steric tolerance of the respective hydrophobic pockets [2]. The 3-iodo group also enables subsequent structure-activity relationship (SAR) exploration at C-3 via cross-coupling, a strategy employed in the SGK-1 inhibitor optimization programs described in patent US-2012/0238588 [1].

Kinase inhibition SGK1 Cancer therapeutics Structure-based design

Melting Point and Physical Form: Comparison of 3-Iodo-7-azaindoles for Handling and Formulation Considerations

The melting point of the parent 3-iodo-7-azaindole (no C-5 substituent) is 190–194 °C . Introduction of a C-5 substituent generally depresses the melting point: the 5-methyl analog has no reported crystalline melting point above room temperature, and the 5-phenyl analog decomposes above ~122 °C . While the exact melting point of 5-cyclohexyl-3-iodo-1H-pyrrolo[2,3-b]pyridine has not been published in accessible databases, the related non-iodinated 5-cyclohexyl-1H-pyrrolo[2,3-b]pyridine (CAS 1046793-80-9, MW 200.28) has a reported melting point of 34–38 °C , indicating that the cyclohexyl group substantially reduces crystal lattice energy compared to the unsubstituted scaffold. The combination of the heavy iodine atom (atomic weight 126.9) and the flexible cyclohexyl group is predicted to yield an amorphous or low-melting solid, which has implications for storage (recommended at –20 °C under inert atmosphere) and for solid-state formulation in biological assays.

Solid-state properties Formulation Compound handling

Highest-Value Application Scenarios for 5-Cyclohexyl-3-iodo-1H-pyrrolo[2,3-b]pyridine Based on Quantitative Differentiation Evidence


Focused Kinase Inhibitor Library Synthesis via C-3 Diversification

The 3-iodo substituent enables rapid parallel synthesis of C-3 arylated, alkynylated, or aminated derivatives through Suzuki–Miyaura, Sonogashira, or Buchwald–Hartwig coupling, respectively. Because the C-5 cyclohexyl group pre-installs a hydrophobic anchor that occupies the kinase selectivity pocket, each C-3 diversification product directly probes the solvent-exposed channel of the ATP-binding site without requiring additional C-5 SAR iterations. This 'pre-functionalized scaffold' strategy reduces the number of synthetic steps required to generate a 50-membered kinase-focused library by an estimated 40–60% compared to constructing both C-3 and C-5 diversity from an unsubstituted 7-azaindole core [1][2].

SGK-1-Mediated Disease Target Validation Studies

Given that this compound falls within the GSK patent Markush claims for SGK-1 inhibitors, it is suited for use as a starting point in academic or industrial target validation studies focusing on SGK-1-driven cancers (prostate, breast) or electrolyte transport disorders. The 3-iodo handle can be chemoselectively derivatized to install carboxylic acid or amide motifs known to interact with the catalytic lysine of SGK-1, as documented in the Korean SGK1 inhibitor SAR study [3]. The cyclohexyl group at C-5 provides a metabolic stability advantage over phenyl-substituted analogs, as saturated rings are less susceptible to CYP450-mediated aromatic hydroxylation [2].

Fragment-to-Lead Optimization Requiring High Fsp³ Starting Points

For drug discovery programs that prioritize three-dimensionality and clinical developability, the high Fsp³ (0.46) of this compound makes it a superior starting fragment compared to planar 5-aryl-3-iodo-7-azaindoles (Fsp³ < 0.10). The cyclohexyl group not only increases molecular complexity but also provides a chiral environment (through ring conformation) that can be exploited in subsequent structure-based design. This compound is particularly appropriate for programs that have adopted 'Escape from Flatland' design principles [4] as a key lead-generation criterion.

Custom Synthesis Intermediate for Patent-Positioned Kinase Inhibitor Candidates

As a building block that appears in the Markush structures of multiple kinase inhibitor patent families spanning SGK-1, JAK, and potentially other kinase targets [1][2], this compound serves as a strategic intermediate for CROs and medicinal chemistry groups that need to generate patent-differentiating analogs. The combination of C-3 iodo (for diversification) and C-5 cyclohexyl (for hydrophobic pocket occupancy) provides a versatile platform from which to construct patentable chemical matter distinct from the extensively claimed C-5 aryl/heteroaryl pyrrolo[2,3-b]pyridine space.

Quote Request

Request a Quote for 5-cyclohexyl-3-iodo-1H-pyrrolo[2,3-b]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.